Reduced Lipophilicity (XLogP3) vs. 4-Chlorobenzyl Analog
The target compound displays a computed XLogP3 of 2.2, which is lower than the 4-chlorobenzyl analog (XLogP3 = 2.8) [1][2]. A difference of 0.6 log units translates to a ~4-fold reduction in lipophilicity, favoring aqueous solubility and lowering the risk of CYP-mediated metabolism and phospholipidosis often associated with highly lipophilic small molecules.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.2 |
| Comparator Or Baseline | N-(4-chlorobenzyl)-4-cyclobutyl-1,4-diazepane-1-carboxamide (CAS 2192746-20-4): XLogP3 = 2.8 |
| Quantified Difference | ΔXLogP3 = +0.6 (comparator more lipophilic) ≈ 4× higher partition coefficient for comparator |
| Conditions | Computed by XLogP3 3.0 algorithm as recorded in PubChem (2025.09.15 release) |
Why This Matters
Lower lipophilicity generally correlates with improved solubility, reduced off-target pharmacology, and lower metabolic clearance, making the target a more favorable starting point for CNS lead optimization.
- [1] PubChem. 4-Cyclobutyl-N-[(4-fluorophenyl)methyl]-1,4-diazepane-1-carboxamide (Compound Summary). CID 131703905. View Source
- [2] PubChem. N-[(4-chlorophenyl)methyl]-4-cyclobutyl-1,4-diazepane-1-carboxamide (Compound Summary). CID 131703107. View Source
